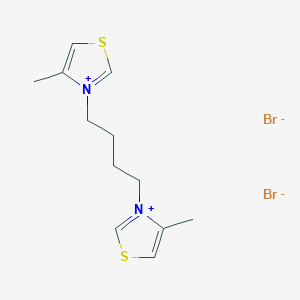
Octadeca-1,3,5,7-tetraen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-1,3,5,7-tetraen-1-OL is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadeca-1,3,5,7-tetraen-1-OL typically involves the use of polyene precursors. One common method includes the bromination of a precursor compound followed by dehydrobromination to introduce the conjugated double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often use catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The specifics of these methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Octadeca-1,3,5,7-tetraen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Scientific Research Applications
Octadeca-1,3,5,7-tetraen-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Octadeca-1,3,5,7-tetraen-1-OL involves its interaction with specific molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions. For example, it can act as an antioxidant by donating electrons to neutralize free radicals. Additionally, its structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cycloocta-1,3,5,7-tetraene: Another polyene with a similar structure but lacks the hydroxyl group.
Estratetraenol: A steroid with a similar conjugated system but different functional groups and biological activity
Uniqueness
Octadeca-1,3,5,7-tetraen-1-OL is unique due to its combination of conjugated double bonds and a hydroxyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar polyenes and alcohols.
Properties
CAS No. |
97992-35-3 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
octadeca-1,3,5,7-tetraen-1-ol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h11-19H,2-10H2,1H3 |
InChI Key |
KSPYDAKLVQJENG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CC=CC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


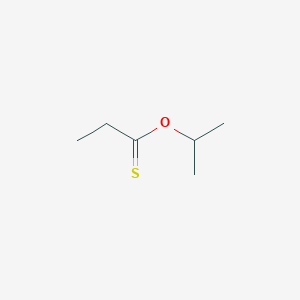
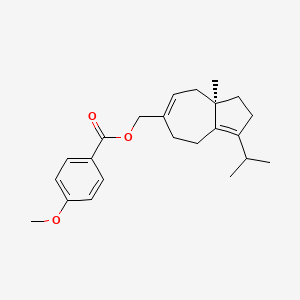
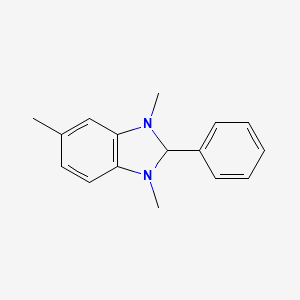
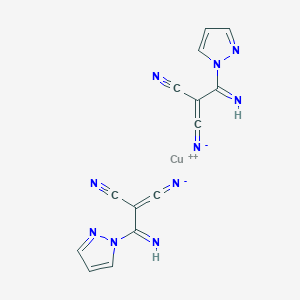
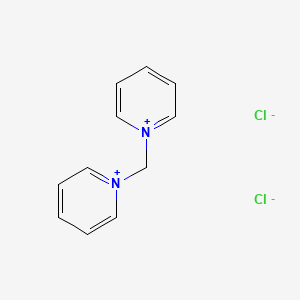

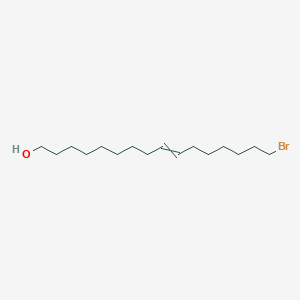
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
![Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-](/img/structure/B14335434.png)
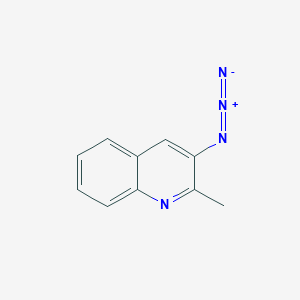
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
